3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide
CAS No.:
Cat. No.: VC15068221
Molecular Formula: C23H24ClN3O2S
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24ClN3O2S |
|---|---|
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide |
| Standard InChI | InChI=1S/C23H24ClN3O2S/c1-13-5-3-8-19(14(13)2)25-21(28)15-6-4-7-17(11-15)27-22(29)18-10-9-16(24)12-20(18)26-23(27)30/h4,6-7,9-14,19H,3,5,8H2,1-2H3,(H,25,28)(H,26,30) |
| Standard InChI Key | OHPBGKCMMZDNTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1C)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Introduction
The compound 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound incorporates a quinazolinone core functionalized with sulfur and chlorine atoms, as well as a benzamide moiety linked to a dimethylcyclohexyl group.
This article provides an in-depth exploration of the compound's synthesis, structural properties, and potential biological significance based on available data.
Structural Overview
The molecular structure of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 427.95 g/mol |
| Core Structure | Quinazolinone with sulfur and chlorine substituents |
| Functional Groups | Benzamide, dimethylcyclohexyl moiety |
| IUPAC Name | 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)benzamide |
Synthesis
The synthesis of this compound likely involves multi-step reactions starting from commercially available precursors. The general synthetic strategy for similar quinazoline derivatives includes:
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Formation of the Quinazolinone Core:
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Cyclization reactions involving anthranilic acid derivatives and isocyanates or carbodiimides.
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Functionalization with sulfur (e.g., via thiolation) and halogenation (chlorination).
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Introduction of Benzamide Moiety:
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Reaction of the quinazoline derivative with benzoyl chloride or benzamide derivatives under appropriate conditions.
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Attachment of Dimethylcyclohexyl Group:
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Substitution reactions involving alkyl halides or Grignard reagents to introduce the dimethylcyclohexyl group.
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Analytical Data
The characterization of this compound typically involves advanced spectroscopic techniques:
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, comparisons can be drawn with structurally related molecules:
Future Directions
Further research is needed to explore the pharmacokinetics, toxicity, and detailed mechanism of action for this compound. Key areas for future studies include:
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In vitro testing against cancer cell lines and bacterial strains.
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Molecular docking studies to predict binding interactions with biological targets.
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Toxicological profiling to ensure safety for therapeutic use.
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